molecular formula C11H12O3 B12567187 1-(4-Acetylphenyl)-2-methoxyethan-1-one CAS No. 192225-37-9

1-(4-Acetylphenyl)-2-methoxyethan-1-one

Katalognummer: B12567187
CAS-Nummer: 192225-37-9
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: MNESCEZBOVODHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Acetylphenyl)-2-methoxyethan-1-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methoxyethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-2-methoxyethan-1-one typically involves the reaction of 4-acetylphenyl derivatives with methoxyethanone under controlled conditions. One common method is the Michael addition reaction, where aromatic alcohols react with 4-acetylphenyl-pyrrole-2,5-diones to form the desired product . This reaction is often carried out in the presence of a base such as pyridine or triethylamine in solvents like ethanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Acetylphenyl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Acetylphenyl)-2-methoxyethan-1-one has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action of 1-(4-Acetylphenyl)-2-methoxyethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Acetylphenyl)-2-methoxyethan-1-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of an acetylphenyl group with a methoxyethanone moiety allows for versatile chemical modifications and diverse biological activities.

Eigenschaften

CAS-Nummer

192225-37-9

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

1-(4-acetylphenyl)-2-methoxyethanone

InChI

InChI=1S/C11H12O3/c1-8(12)9-3-5-10(6-4-9)11(13)7-14-2/h3-6H,7H2,1-2H3

InChI-Schlüssel

MNESCEZBOVODHF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C(=O)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.